
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis The synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone has been achieved through various chemical methods, demonstrating its significance in synthetic chemistry. For instance, its synthesis involves halogen-exchange reactions leading to higher yields, highlighting its efficacy as a chemical protective group. This synthesis process emphasizes the compound's utility in organic synthesis, showcasing its importance in the development of novel compounds (Li Hong-xia, 2007).
Molecular Structure Analysis The molecular structure and vibrational frequencies of related compounds have been thoroughly investigated, employing techniques like FT-IR and molecular docking studies. These analyses reveal the stability of the molecule and the charge transfer within, underlining the significance of such structural analyses in understanding the chemical behavior and potential applications of this compound and its analogs (Y. Mary et al., 2015).
Chemical Reactions and Properties This compound's chemical reactions include its utility in synthesizing various derivatives, demonstrating its versatility in forming complex molecules. Its role in synthesizing enantiomerically pure compounds through a series of reactions further showcases its importance in producing compounds with specific chiral properties, essential for pharmaceutical applications (Shuo Zhang et al., 2014).
Physical Properties Analysis While specific studies focusing solely on the physical properties of this compound were not identified, the analysis of related compounds provides insights into their crystalline structures, hydrogen-bonding patterns, and solubility properties. Such studies are crucial for understanding how these properties influence the compound's behavior in various solvents and conditions, impacting its applications in chemical synthesis (James L. Balderson et al., 2007).
Chemical Properties Analysis The compound's chemical properties, such as reactivity with other chemicals and its role in forming complex molecules, highlight its utility in synthetic chemistry. The synthesis of various derivatives from this compound demonstrates its reactivity and potential for producing biologically active molecules. This aspect is crucial for developing new pharmaceuticals and materials (Li Yu-feng, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Li Yu-feng (2013) discussed the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, from 1-(4-hydroxyphenyl)ethanone using bromine as the brominating reagent (Li Yu-feng, 2013).
- Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its efficacy as a chemical protective group, though no photolytic phenomena were observed (Li Hong-xia, 2007).
- Curti et al. (2007) described the electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones, which included 2-bromo-1-(4-nitrophenyl)ethanone, to form α,β-unsaturated ketones via a SRN1 mechanism (Curti, Gellis, & Vanelle, 2007).
Psychoactive Substances :
- Texter et al. (2018) identified the pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), indicating concerns about the potential ingestion of pyrolysis products with unknown toxicity (Texter et al., 2018).
Pharmacological Research :
- Bayrak et al. (2017) synthesized natural bromophenols as inhibitors for enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, showing significant inhibition profiles (Bayrak, Taslimi, Gülçin, & Menzek, 2017).
- Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting multiple metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Wirkmechanismus
Target of Action
It is known that this compound is an aryl ketone , a class of compounds that have been used to prepare a number of pharmaceuticals . The specific targets and their roles would depend on the particular pharmaceutical application.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemische Analyse
Biochemical Properties
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, thereby affecting the cellular response to oxidative stress. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Alternatively, it can activate certain pathways by enhancing the activity of specific proteins. Changes in gene expression are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced antioxidant defense. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and oxidative stress. Threshold effects are often observed, where a specific dosage range results in optimal activity, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the glycolytic pathway, thereby affecting glucose metabolism. Additionally, it may alter the levels of key metabolites, leading to changes in cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
2-bromo-1-(2,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMTEHSSHUKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179714 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25015-91-2 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




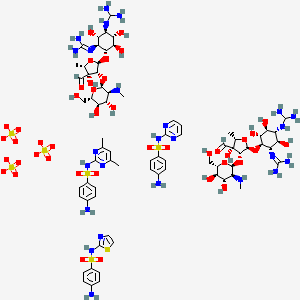
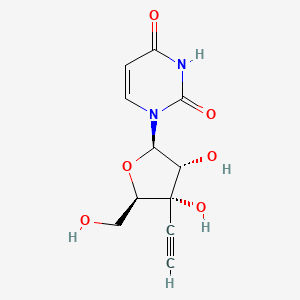



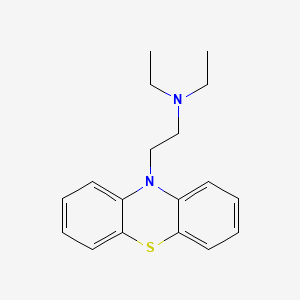

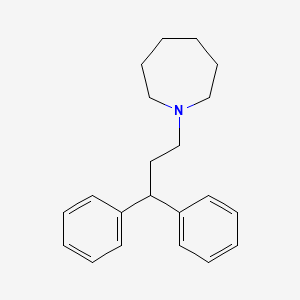
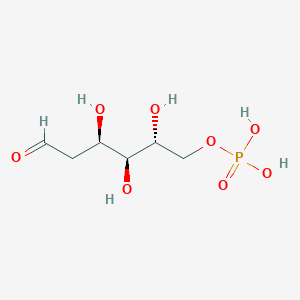
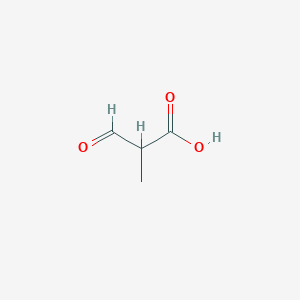
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)